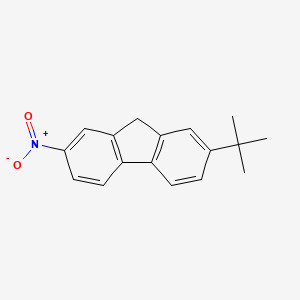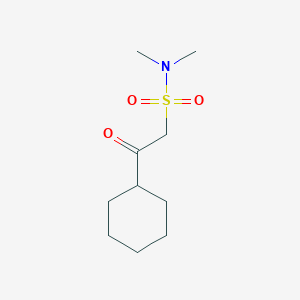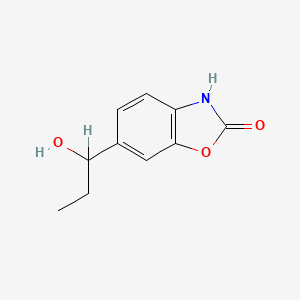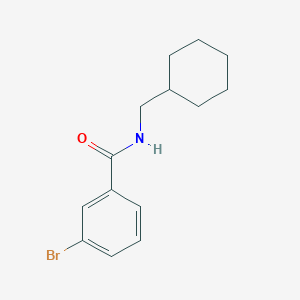![molecular formula C13H8BrFO B13935287 4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde is an organic compound with the molecular formula C13H8BrFO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of bromine and fluorine atoms on the biphenyl structure makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces an acyl group onto the biphenyl structure.
Halogenation: The introduction of bromine and fluorine atoms can be achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3). Fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.
Formylation: The final step involves the introduction of the formyl group (-CHO) to obtain the carboxaldehyde functionality. This can be achieved using formylation reagents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms makes the compound reactive towards electrophilic aromatic substitution reactions. Common reagents include nitrating agents (HNO3/H2SO4) and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.
4-Bromo-4’-fluorobiphenyl: Another biphenyl derivative with bromine and fluorine atoms.
4-Bromo-3-fluoro-1,1’-biphenyl: A closely related compound with a similar substitution pattern.
Uniqueness
4’-Bromo-3’-fluoro[1,1’-biphenyl]-4-carboxaldehyde is unique due to the presence of both bromine and fluorine atoms on the biphenyl structure, along with the formyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H8BrFO |
|---|---|
Peso molecular |
279.10 g/mol |
Nombre IUPAC |
4-(4-bromo-3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
Clave InChI |
XFTLQVZTYCJMSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)


![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
